molecular formula C25H24N2O4S3 B12702214 2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium CAS No. 94166-45-7

2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium

Cat. No.: B12702214
CAS No.: 94166-45-7
M. Wt: 512.7 g/mol
InChI Key: AVDOWZPVEXHXLX-UHFFFAOYSA-N
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Description

The compound 2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium is a benzothiazolium-naphthothiazolium hybrid featuring a methylene bridge linking the two heterocyclic systems. Key structural attributes include:

  • 3-Ethyl-5-methoxy substitution on the benzothiazolium ring, enhancing lipophilicity and electronic modulation.
  • 3-Sulphonatopropyl group on the naphthothiazolium moiety, imparting hydrophilicity and ionic character.
  • Extended conjugation across the fused naphtho-thiazole system, which may influence optical properties and stability .

Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography facilitated by programs like SHELX .

Properties

CAS No.

94166-45-7

Molecular Formula

C25H24N2O4S3

Molecular Weight

512.7 g/mol

IUPAC Name

3-[2-[(Z)-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C25H24N2O4S3/c1-3-26-20-15-18(31-2)10-12-21(20)32-23(26)16-24-27(13-6-14-34(28,29)30)25-19-8-5-4-7-17(19)9-11-22(25)33-24/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3

InChI Key

AVDOWZPVEXHXLX-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-]

Origin of Product

United States

Biological Activity

The compound 2-((3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)methyl)-1-(3-sulphonatopropyl)naphtho(1,2-d)thiazolium , identified by its CAS number 94166-45-7, belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S with a molecular weight of approximately 512.66 g/mol. The compound features a complex structure that includes a naphtho-thiazolium core, which is crucial for its biological activity.

Synthesis

The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors followed by cyclization. The specific synthetic route for this compound involves the reaction of 3-ethyl-5-methoxybenzothiazole with naphthalene sulfonic acid derivatives under controlled conditions, yielding the desired thiazolium salt.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The mechanism of action is often linked to their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.

CompoundCell LineIC50 (µM)
2A5490.13 ± 0.01
2MDA-MB-2311.35 ± 0.42
2HT-290.008 ± 0.001

The biological activity of this compound is primarily attributed to its interaction with tubulin, leading to microtubule destabilization. This effect results in cell cycle arrest at the G2/M phase, promoting apoptosis through mechanisms such as centrosome amplification and aberrant cytokinesis.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including our compound, against human endothelial cells (EA.hy926). Results indicated that compounds with similar structures significantly inhibited cell proliferation and induced apoptosis.
  • Anti-Angiogenic Activity : Another investigation focused on the anti-angiogenic properties of benzothiazole derivatives. The tested compounds were found to inhibit endothelial cell migration and tube formation in vitro, suggesting potential applications in cancer therapy by targeting tumor vasculature.

Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

The target compound’s analogs differ primarily in substituent groups and counterions, which significantly alter physicochemical and functional properties. Below is a comparative table:

Compound Name / CAS No. Substituents on Benzothiazolium Substituents on Naphthothiazolium Key Functional Groups Notable Properties Reference
Target Compound 3-Ethyl, 5-methoxy 3-Sulphonatopropyl Sulphonic acid (-SO₃⁻) High hydrophilicity, ionic
2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)... 5,6-Dimethyl 3-Sulphonatooxypropyl Sulphate ester (-OSO₃⁻) Moderate solubility, ester hydrolysis sensitivity
Benzothiazolium, 3-(3-Sulfopropyl)-2-[... None specified 3-Sulfopropyl Sulphonic acid (-SO₃⁻) Similar to target, lacks methoxy
1-Ethyl-2-[(3-([1-Ethylnaphtho... (CAS 202135-13-5) Ethyl, cyclohexenylidene Ethyl, trimethylcyclohexenylidene Extended conjugation Enhanced π-π stacking, optical applications

Key Observations :

  • Sulphonatopropyl vs. Sulphonatooxypropyl : The sulphonic acid group (-SO₃⁻) in the target compound confers higher acidity and water solubility compared to the sulphate ester (-OSO₃⁻) in CAS 83721-33-9, which may hydrolyze under acidic or enzymatic conditions .
  • Ethyl vs.
  • Methoxy Group : The 5-methoxy substituent in the target compound may enhance electron-donating effects, stabilizing the benzothiazolium ring and influencing redox behavior .

Functional and Environmental Considerations

  • Biodegradation : highlights microbial degradation of benzothiophenes into sulfones and sulfoxides. The target compound’s sulphonate group may resist biodegradation, unlike ester-linked sulphates (e.g., CAS 83721-33-9), which are prone to hydrolysis .
  • Applications : The sulphonic acid group suggests utility in dyes or sensors, whereas methyl/ethyl variants (e.g., CAS 202135-13-5) with extended conjugation might serve in optoelectronics .

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